4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. This core is known for its high strain and three-dimensional structure, which makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride typically involves the formation of the BCP core, followed by functionalization. Two practical and scalable methods for constructing the BCP framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Industrial Production Methods: Industrial production of BCP derivatives, including this compound, often employs continuous flow processes to generate [1.1.1]propellane on demand. This allows for the direct derivatization into various BCP species .
Types of Reactions:
Substitution: Substitution reactions, particularly at the bridgehead positions, are well-documented.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used, though with caution due to the strain energy.
Substitution: Reagents like alkyl iodides and triethylborane are commonly used under photoredox conditions.
Major Products: The major products formed from these reactions include various functionalized BCP derivatives, which can be further utilized in drug discovery and materials science .
Scientific Research Applications
4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride involves its interaction with molecular targets through its unique three-dimensional structure. The BCP core can mimic other chemical structures, allowing it to bind to specific receptors or enzymes effectively. This bioisosteric replacement can enhance the compound’s potency, selectivity, and pharmacokinetic profile .
Comparison with Similar Compounds
Cubanes: Like BCP, cubanes are highly strained and three-dimensional, making them useful in drug discovery.
Higher Bicycloalkanes: These compounds share the three-dimensionality and strain characteristics of BCP derivatives.
Uniqueness: 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride stands out due to its specific bioisosteric properties, which allow it to replace a wide range of chemical structures effectively. Its ability to enhance solubility, potency, and metabolic stability makes it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C11H20ClN |
---|---|
Molecular Weight |
201.73 g/mol |
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H19N.ClH/c1-3-12-4-2-9(1)5-11-6-10(7-11)8-11;/h9-10,12H,1-8H2;1H |
InChI Key |
ZGZNPDLNQNVZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC23CC(C2)C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.